molecular formula C21H18O3 B592692 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol CAS No. 1610531-11-7

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol

Katalognummer: B592692
CAS-Nummer: 1610531-11-7
Molekulargewicht: 318.372
InChI-Schlüssel: YJDRBUZHHWCCKI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an ethenyl linkage, and a phenylmethyl group attached to a benzenediol core. Its molecular formula is C21H18O3, and it is often used in biochemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol typically involves several steps, starting with the preparation of the benzenediol core. This can be achieved through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The hydroxyphenyl and phenylmethyl groups are then introduced through specific substitution reactions, often using reagents like phenylmagnesium bromide and hydroxybenzaldehyde under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation and high-pressure reactions. These methods ensure higher yields and purity, making the compound suitable for extensive research and application .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, ethylated benzenediols, and substituted phenylmethyl derivatives .

Wissenschaftliche Forschungsanwendungen

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in research .

Eigenschaften

CAS-Nummer

1610531-11-7

Molekularformel

C21H18O3

Molekulargewicht

318.372

IUPAC-Name

2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C21H18O3/c22-18-10-8-15(9-11-18)6-7-17-13-20(23)19(21(24)14-17)12-16-4-2-1-3-5-16/h1-11,13-14,22-24H,12H2/b7-6+

InChI-Schlüssel

YJDRBUZHHWCCKI-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2O)C=CC3=CC=C(C=C3)O)O

Synonyme

(E)-2-Benzyl-5-(4-hydroxystyryl)benzene-1,3-diol;  Resveratrol Impurity B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.